
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a cycloheptanone ring substituted with a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms .
Preparation Methods
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone typically involves the reaction of cycloheptanone with 1H-1,2,4-triazole in the presence of a suitable base . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: This compound also contains a triazole ring but is substituted with an aniline group instead of a cycloheptanone ring.
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone: Similar to the compound but with a cyclohexanone ring instead of a cycloheptanone ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the triazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)cycloheptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-5-3-1-2-4-9(10)6-13-8-11-7-12-13/h7-9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZHFCHBRPGRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398139 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313276-51-6 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


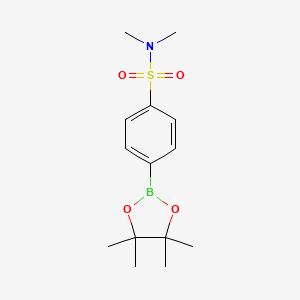
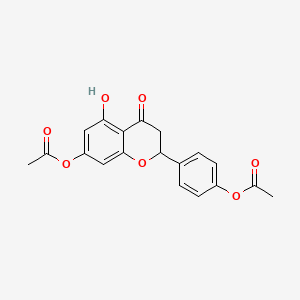

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)

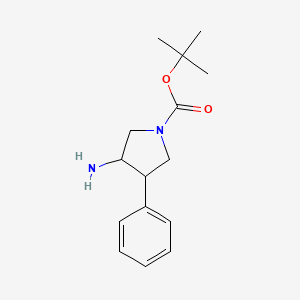
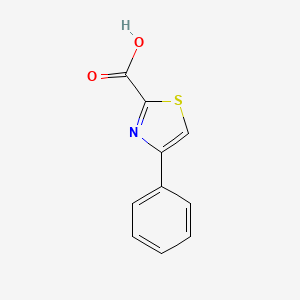
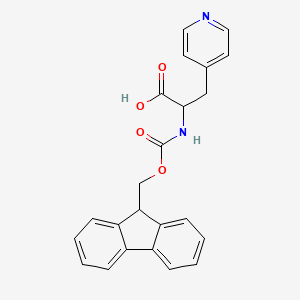
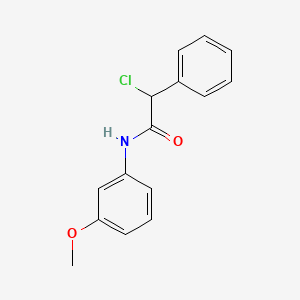
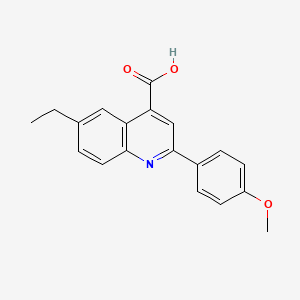
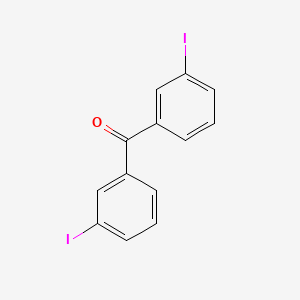
![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)
